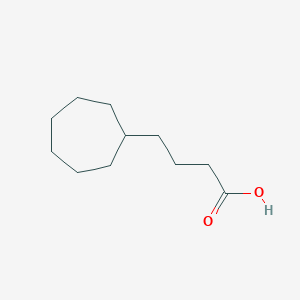

4-Cycloheptylbutanoic acid

Description

Contextualization within Fatty Acid and Cycloalkane Chemistry

4-Cycloheptylbutanoic acid integrates two fundamental chemical entities: a fatty acid backbone and a cycloalkane moiety. Fatty acids, carboxylic acids with long aliphatic chains, are crucial in biological systems as energy storage molecules, cellular membrane components, and signaling molecules. Their chemical reactivity is primarily dictated by the carboxyl group and the nature of the hydrocarbon tail.

Historical Perspectives on Related Chemical Entities

The study of fatty acids with cyclic moieties is not entirely new. Cyclopropane (B1198618) fatty acids, for instance, are found in bacterial cell membranes and are known to alter membrane fluidity and stability. nih.gov Research into cyclopropane fatty acid synthases has provided insights into how these cyclic structures are biosynthesized and their roles in microbial stress responses. nih.gov

In the realm of synthetic chemistry, the synthesis of various cycloalkane carboxylic acids has been a subject of interest for many years. For example, patents dating back to the mid-20th century describe processes for the manufacture of cycloalkane carboxylic acids, indicating their industrial relevance. vedantu.com More recently, research has focused on the synthesis and biological activities of fatty acid derivatives containing cyclohexane (B81311) rings, such as those investigated as inhibitors for fatty acid amide hydrolase (FAAH), a potential therapeutic target. acs.orgnih.gov These historical efforts in related areas provide a foundation for understanding the potential significance and research directions for novel compounds like this compound.

Rationale for Dedicated Academic Investigation of this compound

From a medicinal chemistry perspective, the incorporation of cyclic structures into drug candidates is a common strategy to modulate pharmacokinetic and pharmacodynamic properties. The cycloheptyl group could serve as a lipophilic handle that influences membrane permeability and metabolic stability. Furthermore, the butanoic acid chain provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives for biological screening.

The synthesis of this compound itself presents an interesting academic challenge. While hypothetical routes, such as the catalytic hydrogenation of unsaturated precursors, have been proposed, the development of efficient and stereoselective synthetic methods would be a valuable contribution to organic chemistry. vulcanchem.com A thorough investigation into its fundamental physicochemical properties, such as its pKa, solubility, and conformational dynamics, is essential for any future applications. The lack of extensive data on this specific molecule underscores the need for foundational research to unlock its potential.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₂₀O₂ |

| IUPAC Name | This compound |

| Molecular Weight | 184.28 g/mol |

| Appearance | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Not available |

| pKa | Not available |

Note: There is a significant lack of experimentally determined data for this compound in publicly accessible literature. The table above is based on its chemical structure.

Structure

3D Structure

Properties

Molecular Formula |

C11H20O2 |

|---|---|

Molecular Weight |

184.27 g/mol |

IUPAC Name |

4-cycloheptylbutanoic acid |

InChI |

InChI=1S/C11H20O2/c12-11(13)9-5-8-10-6-3-1-2-4-7-10/h10H,1-9H2,(H,12,13) |

InChI Key |

YLIATKAZHYMRHE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)CCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Cycloheptylbutanoic Acid

Retrosynthetic Analysis of the 4-Cycloheptylbutanoic Acid Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This process allows for the identification of potential synthetic pathways by recognizing key bond disconnections that correspond to reliable chemical reactions. For this compound, several logical disconnections can be proposed, each suggesting a different synthetic strategy.

The primary disconnections for the this compound scaffold are identified at the C4-C5 bond (between the butyl chain and the cycloheptyl ring) and at the C1-C2 bond (adjacent to the carboxyl group).

Disconnection (a): C4-C5 Bond: Breaking the bond between the cycloheptyl ring and the butanoic acid chain suggests a coupling reaction. This can be envisioned as the reaction between a cycloheptyl nucleophile and a 4-carbon electrophilic synthon, or vice versa. This leads to strategies involving alkylation and coupling reactions.

Disconnection (b): C1-C2 Bond: This disconnection points towards a synthesis built upon a pre-existing cycloheptylbutane framework. The carboxylic acid group would be introduced in the final step, suggesting a carboxylation strategy.

Disconnection (c): C2-C3 Bond: This disconnection suggests an olefination reaction followed by reduction, such as the Horner-Wadsworth-Emmons reaction, to construct the carbon skeleton.

These disconnections form the strategic foundation for the synthetic methods discussed in the subsequent sections.

Development of Precursor Molecules with Cycloheptyl and Butanoic Acid Moieties

The successful synthesis of this compound relies on the availability of key precursor molecules. The preparation of these starting materials is a critical first step in any proposed synthetic route.

Cycloheptyl-Containing Precursors:

Cycloheptyl Bromide: This can be synthesized from cycloheptanol (B1583049) via reaction with hydrobromic acid.

(Bromomethyl)cycloheptane: A key precursor for alkylation methods, it can be prepared from cycloheptanemethanol.

Cycloheptanone (B156872): A commercially available ketone that serves as a starting point for olefination reactions.

Cycloheptanecarboxaldehyde: Can be prepared by the oxidation of cycloheptanemethanol.

Butanoic Acid-Derived Precursors:

Diethyl Malonate: A common starting material for the malonic ester synthesis, which allows for the introduction of a two-carbon unit that can be elaborated into a carboxylic acid.

Ethyl Acetoacetate: Used in the acetoacetic ester synthesis for the preparation of ketones, which can be further modified.

4-Halobutanoic Acid Esters (e.g., Ethyl 4-bromobutanoate): These are crucial electrophiles for coupling and alkylation reactions. They can be prepared from γ-butyrolactone by reaction with a hydrohalic acid in the corresponding alcohol.

Phosphonate (B1237965) Esters of Butanoic Acid: For instance, ethyl 4-(diethoxyphosphoryl)but-2-enoate is a key reagent in the Horner-Wadsworth-Emmons reaction.

Direct Synthetic Routes

Several direct synthetic routes to this compound can be devised based on the retrosynthetic analysis. These routes are categorized by the key bond-forming reaction used to construct the final carbon skeleton.

Alkylation Approaches to the Butanoic Acid Backbone

Alkylation of enolates is a powerful C-C bond-forming strategy. The malonic ester synthesis is a classic method that can be theoretically applied to prepare this compound.

The proposed pathway involves the alkylation of diethyl malonate with (bromomethyl)cycloheptane. The resulting disubstituted malonic ester can then be hydrolyzed and subsequently decarboxylated upon heating to yield the target carboxylic acid.

Table 1: Proposed Malonic Ester Synthesis of this compound

| Step | Reactants | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Diethyl malonate, (Bromomethyl)cycloheptane | Sodium ethoxide (NaOEt) | Diethyl 2-(cycloheptylmethyl)malonate |

This method effectively lengthens the cycloheptylmethyl group by a carboxymethyl unit (-CH₂COOH). The success of this reaction relies on the efficient Sₙ2 reaction between the malonate enolate and the cycloheptyl-containing alkyl halide.

Coupling Reactions Involving Cycloheptane (B1346806) Derivatives

Modern cross-coupling reactions provide a versatile toolkit for constructing carbon-carbon bonds. A plausible approach for synthesizing this compound is through a coupling reaction between a cycloheptyl organometallic reagent and a derivative of 4-bromobutanoic acid.

One potential method involves the use of a Gilman cuprate (B13416276). Lithium dicycloheptylcuprate, prepared from cycloheptyl bromide and lithium metal followed by treatment with copper(I) iodide, could be reacted with ethyl 4-bromobutanoate. The cuprate would act as a nucleophile, displacing the bromide to form the C-C bond.

Another powerful, though less commonly used for sp³-sp³ coupling, is the Suzuki-Miyaura coupling. This would involve the reaction of a cycloheptylboronic acid with a 4-halobutanoate ester in the presence of a palladium catalyst and a base.

Table 2: Proposed Coupling Synthesis via Organocuprate

| Step | Reactants | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Cycloheptyl bromide | Lithium, then Copper(I) iodide | Lithium dicycloheptylcuprate |

| 2 | Lithium dicycloheptylcuprate, Ethyl 4-bromobutanoate | Ether solvent | Ethyl 4-cycloheptylbutanoate |

Carboxylation Strategies

Carboxylation involves the introduction of a carboxyl group onto a molecule. A common method is the reaction of an organometallic reagent, such as a Grignard reagent, with carbon dioxide.

To apply this to the synthesis of this compound, a Grignard reagent of 1-bromo-3-cycloheptylpropane would be required. This halide could potentially be synthesized from cycloheptanecarboxaldehyde and a three-carbon Wittig reagent, followed by reduction and conversion of the resulting alcohol to the bromide. The Grignard reagent, cycloheptylpropylmagnesium bromide, would then be reacted with solid carbon dioxide (dry ice), followed by an acidic workup to yield the final product.

Table 3: Proposed Carboxylation Synthesis via Grignard Reagent

| Step | Reactants | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 1-Bromo-3-cycloheptylpropane | Magnesium turnings, Diethyl ether | Cycloheptylpropylmagnesium bromide |

Reductive Methods for Synthesis

Reductive methods often involve the creation of a carbon-carbon double bond which is subsequently hydrogenated. A documented synthesis of the ethyl ester of this compound utilizes this strategy via a Horner-Wadsworth-Emmons (HWE) reaction.

In this reported synthesis, cycloheptanone is reacted with the phosphonate ylide generated from ethyl 4-(diethoxyphosphoryl)but-2-enoate. This olefination reaction forms the ethyl ester of 4-cycloheptylidenebut-2-enoic acid. The two double bonds in this intermediate are then reduced simultaneously through catalytic hydrogenation, for example using palladium on carbon (Pd/C), to yield ethyl 4-cycloheptylbutanoate. Subsequent hydrolysis of the ester furnishes the target this compound.

Table 4: Reductive Synthesis via Horner-Wadsworth-Emmons Reaction

| Step | Reactants | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Cycloheptanone, Ethyl 4-(diethoxyphosphoryl)but-2-enoate | Sodium hydride (NaH), Dimethoxyethane | Ethyl 4-cycloheptylidenebut-2-enoate |

| 2 | Ethyl 4-cycloheptylidenebut-2-enoate | Hydrogen (H₂), 10% Palladium on Carbon (Pd/C), Ethanol | Ethyl 4-cycloheptylbutanoate |

This method is advantageous as it builds the carbon skeleton in a convergent manner and utilizes readily available starting materials. The hydrogenation step is typically high-yielding and stereochemically predictable, leading to the saturated cycloalkane ring and alkyl chain.

Advanced Stereoselective Synthesis of Enantiopure this compound

The synthesis of a specific enantiomer of a chiral molecule, known as asymmetric or enantioselective synthesis, is crucial in medicinal chemistry and materials science, as different enantiomers can have vastly different biological activities. ethz.ch For this compound, where the chirality would arise from substitution on the cycloheptyl ring or the butyric acid chain, achieving enantiopurity requires specialized synthetic strategies. ethz.ch While specific, documented methods for the enantiopure synthesis of this compound are not prevalent in readily available literature, several established asymmetric methodologies can be proposed for its synthesis.

These methods generally fall into categories such as using a chiral pool, employing chiral auxiliaries, or utilizing enantioselective catalysis. ethz.ch

Catalytic Asymmetric Hydrogenation: A plausible route would involve the synthesis of an unsaturated precursor, such as 4-cycloheptylidenebutanoic acid or a derivative with unsaturation in the cycloheptyl ring. The double bond can then be hydrogenated using a chiral catalyst system, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand. This approach has been successfully used for the synthesis of other chiral carboxylic acids. organic-chemistry.org The choice of catalyst and reaction conditions is critical to achieving high enantiomeric excess (e.e.).

Chiral Auxiliary-Mediated Alkylation: This strategy involves attaching a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. ethz.ch For instance, a derivative of a shorter-chain carboxylic acid could be attached to a chiral auxiliary, like an Evans oxazolidinone. The resulting adduct could then be alkylated with a suitable cycloheptyl-containing electrophile. The auxiliary guides the alkylating agent to one face of the molecule, establishing the desired stereocenter. Subsequent removal of the auxiliary yields the enantiomerically enriched carboxylic acid.

Enzymatic Resolution: A racemic mixture of this compound or a suitable ester derivative could be subjected to enzymatic resolution. ethz.ch Lipases are commonly used enzymes that can selectively catalyze the hydrolysis of one enantiomer of an ester, leaving the other unreacted. This allows for the separation of the two enantiomers. Synergistic approaches combining photoredox catalysis with pyridoxal (B1214274) radical biocatalysis have also emerged for stereoselective C-C bond formation, offering a modern pathway to non-canonical amino acids that could be adapted for other chiral acids. nih.gov

Below is a table outlining potential strategies for the stereoselective synthesis.

| Strategy | Description | Key Components | Potential Outcome |

| Catalytic Asymmetric Hydrogenation | Reduction of a prochiral unsaturated precursor using a chiral catalyst to create a stereocenter. | Prochiral alkene/alkyne precursor, Chiral Rhodium or Ruthenium catalyst (e.g., with BINAP ligand), Hydrogen gas. | Enantiomerically enriched this compound. |

| Chiral Auxiliary Control | A temporary chiral group is attached to the substrate to direct a stereoselective bond formation. ethz.ch | Acyl-activated chiral auxiliary (e.g., Evans oxazolidinone), Cycloheptyl electrophile, Strong base (e.g., LDA). | Diastereomerically controlled product, from which the chiral acid is cleaved. |

| Enzymatic Kinetic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for their separation. ethz.ch | Racemic this compound ester, Lipase enzyme, Buffer solution. | One enantiomer as the hydrolyzed acid and the other as the unreacted ester. |

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is essential for maximizing yield, minimizing byproducts, and ensuring the economic and environmental viability of a chemical synthesis. deskera.com For the synthesis of this compound, which could be prepared via several general routes (e.g., malonic ester synthesis with a cycloheptyl halide, or Friedel-Crafts acylation of cycloheptene (B1346976) followed by reduction and hydrolysis), process efficiency depends on the careful control of multiple parameters. whiterose.ac.uk

Modern approaches to reaction optimization often move beyond the traditional "one factor at a time" (OFAT) method, which can miss interactions between variables. whiterose.ac.uk Techniques like Design of Experiments (DoE) allow for the systematic variation of multiple factors simultaneously to build a statistical model of the reaction and identify optimal conditions. whiterose.ac.uk More recently, closed-loop or self-optimization systems that use machine learning algorithms to guide experimentation are being developed to efficiently explore vast reaction spaces and find general, robust conditions. nih.govnih.govnsf.gov

Key parameters that require optimization include:

Catalyst: In reactions like hydrogenation or cross-coupling, the choice of catalyst and its loading are paramount. deskera.com For instance, in a Suzuki-Miyaura coupling to form a precursor, different palladium catalysts and ligands can dramatically affect the yield. nsf.gov

Solvent and Base: The solvent can influence reactant solubility and reaction kinetics, while the choice and concentration of a base are often critical in condensation or alkylation reactions.

Temperature and Pressure: These variables directly impact reaction rates and selectivity. azom.com An optimal temperature must be found that allows the reaction to proceed at a reasonable rate without promoting decomposition or side reactions. rochester.edu

Reactant Concentration and Stoichiometry: The ratio of reactants can determine the extent of reaction and the product distribution.

The following table illustrates a hypothetical optimization study for a key reaction step, such as the alkylation of diethyl malonate with a cycloheptyl halide.

| Run | Temperature (°C) | Base | Solvent | Observed Yield (%) |

| 1 | 25 | Sodium Ethoxide | Ethanol | 65 |

| 2 | 50 | Sodium Ethoxide | Ethanol | 78 |

| 3 | 50 | Potassium Carbonate | DMF | 72 |

| 4 | 50 | Sodium Ethoxide | DMF | 85 |

| 5 | 60 | Sodium Ethoxide | DMF | 83 (slight decomposition) |

Yield and Purity Considerations in Laboratory-Scale Synthesis

Achieving a high yield and purity is the primary goal of any laboratory synthesis. azom.com Low yields can indicate process inefficiencies or product loss, while impurities can interfere with subsequent reactions or the desired application of the final compound. azom.com For the synthesis of this compound, several practical considerations are crucial.

Factors Influencing Yield:

Reaction Monitoring: Carefully monitoring the reaction's progress (e.g., by Thin Layer Chromatography, TLC) ensures that it is stopped at the optimal time—after the starting material is consumed but before significant product decomposition occurs. rochester.edu

Workup Procedure: Significant product loss can occur during the workup phase. This includes ensuring complete extraction of the product from the aqueous phase, thoroughly rinsing all glassware, and minimizing transfers. rochester.edu Using specialized equipment like an Agitated Nutsche Filter Dryer (ANFD) can streamline solid-liquid separation and drying, minimizing product loss during transfers. azom.com

Purification Method: The choice of purification technique is vital. While distillation is suitable for volatile liquids, this compound would likely be purified by either recrystallization (if solid) or column chromatography. Careful execution of these techniques is necessary to avoid loss of material.

Factors Influencing Purity:

Side Reactions: The chosen synthetic route and reaction conditions will determine the profile of byproducts. Optimization aims to minimize these.

Purification Efficiency: The ability of the chosen purification method to separate the desired product from unreacted starting materials and byproducts is key. For chromatography, the choice of solvent system is critical. For recrystallization, selecting a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures is essential.

Post-Purification Handling: Care must be taken to avoid introducing contaminants after the final product has been isolated. This includes using clean storage vials and, if necessary, storing the compound under an inert atmosphere. rochester.edu

This table summarizes key considerations for maximizing yield and purity.

| Factor | Impact on Yield | Impact on Purity | Mitigation Strategy |

| Incomplete Reaction | Low conversion of starting material directly reduces theoretical yield. | High levels of unreacted starting materials in the crude product. | Monitor reaction to completion (TLC, GC, NMR); optimize conditions (temperature, time). rochester.edu |

| Side Reactions | Consumes starting material, forming undesired products instead of the target. | Byproducts contaminate the final product, requiring extensive purification. | Optimize reaction conditions (catalyst, temperature, stoichiometry) for selectivity. whiterose.ac.uk |

| Transfer Losses | Physical loss of material during transfers between flasks, funnels, and filters. | Not a direct impact, but can necessitate combining impure fractions, complicating purification. | Rinse all glassware with the solvent multiple times; minimize the number of transfers. rochester.edu |

| Inefficient Purification | Co-elution of product and impurities in chromatography; poor crystal formation. | Leads to a final product with unacceptable levels of impurities. | Optimize chromatography conditions (solvent gradient); select appropriate recrystallization solvent. deskera.com |

Chemical Reactivity and Derivatization of 4 Cycloheptylbutanoic Acid

Reactions Involving the Carboxyl Group

The carboxyl group of 4-Cycloheptylbutanoic acid is a versatile functional group that can undergo a variety of transformations to yield different derivatives.

Esterification Reactions and Ester Derivatives.masterorganicchemistry.commasterorganicchemistry.comyoutube.com

This compound can be converted to its corresponding esters through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol is typically used, and water is removed as it is formed. masterorganicchemistry.comyoutube.com The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol. masterorganicchemistry.comchemguide.co.uk Subsequent proton transfer and elimination of water yield the ester. masterorganicchemistry.commasterorganicchemistry.com

Alternatively, esters of this compound can be synthesized under milder conditions using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This method, known as the Steglich esterification, is suitable for sensitive substrates. researchgate.net Another approach involves the SN2 reaction of the carboxylate anion of this compound with a primary alkyl halide. youtube.com

A variety of ester derivatives of this compound can be prepared using these methods, with the specific alcohol used determining the resulting ester.

Table 1: Examples of Esterification Reactions of this compound

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

| This compound | Methanol | H₂SO₄ | Methyl 4-cycloheptylbutanoate |

| This compound | Ethanol | TsOH | Ethyl 4-cycloheptylbutanoate |

| This compound | Isopropanol | DCC/DMAP | Isopropyl 4-cycloheptylbutanoate |

| Sodium 4-cycloheptylbutanoate | Ethyl iodide | - | Ethyl 4-cycloheptylbutanoate |

Amidation Reactions and Amide Derivatives.fishersci.co.ukorganic-chemistry.orgorganic-chemistry.org

The conversion of this compound to amides requires the activation of the carboxylic acid, as the direct reaction with an amine is generally unfavorable due to a competing acid-base reaction. fishersci.co.uk A common strategy is to first convert the carboxylic acid to a more reactive intermediate, such as an acid chloride or an acid anhydride. fishersci.co.uk These activated derivatives readily react with primary and secondary amines to form the corresponding amides. fishersci.co.uk

Peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are also widely used to facilitate amide bond formation. fishersci.co.uk These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. fishersci.co.uk The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can improve reaction efficiency and prevent side reactions. fishersci.co.uk

Recent advances have also led to the development of catalytic methods for direct amidation, using catalysts based on boron or transition metals to avoid the need for stoichiometric activating agents. organic-chemistry.orgmdpi.com

Table 2: Examples of Amidation Reactions of this compound

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product |

| 4-Cycloheptylbutanoyl chloride | Ammonia | - | 4-Cycloheptylbutanamide |

| This compound | Ethylamine | DCC | N-Ethyl-4-cycloheptylbutanamide |

| This compound | Diethylamine | HATU/DIEA | N,N-Diethyl-4-cycloheptylbutanamide |

| This compound | Aniline | Boronic acid catalyst | N-Phenyl-4-cycloheptylbutanamide |

Conversion to Acid Halides, Anhydrides, and Nitriles.libretexts.orglibretexts.orglibretexts.orgchemguide.co.ukorgoreview.commasterorganicchemistry.comyoutube.comlibretexts.orgucalgary.ca

Acid Halides: this compound can be converted to its corresponding acid chloride by treatment with thionyl chloride (SOCl₂). libretexts.orglibretexts.orgorgoreview.commasterorganicchemistry.com This reaction proceeds via a nucleophilic acyl substitution pathway where the hydroxyl group is transformed into a chlorosulfite intermediate, a much better leaving group. libretexts.orgorgoreview.com Other reagents like phosphorus pentachloride (PCl₅) and oxalyl chloride can also be used. chemguide.co.ukorgoreview.com The corresponding acid bromide can be prepared using phosphorus tribromide (PBr₃). orgoreview.comlibretexts.org

Acid Anhydrides: Symmetrical anhydrides of this compound can be prepared by the dehydration of two molecules of the carboxylic acid, often by heating. libretexts.orgyoutube.com A more common laboratory synthesis involves the reaction of the corresponding acid chloride with a carboxylate salt or the carboxylic acid itself. libretexts.org

Nitriles: The conversion of this compound to 4-cycloheptylbutanenitrile can be achieved through a multi-step process. First, the carboxylic acid is converted to a primary amide. The amide is then dehydrated using a dehydrating agent like phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), or oxalyl chloride to yield the nitrile.

Reduction to Alcohols and Aldehydes.chemistrysteps.comnih.govorganic-chemistry.orgchemguide.co.uklibretexts.orglibretexts.orgsavemyexams.comyoutube.comchemguide.co.ukorganic-chemistry.org

Alcohols: this compound can be reduced to the corresponding primary alcohol, 4-cycloheptylbutan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. chemistrysteps.comchemguide.co.uklibretexts.orgyoutube.com The reaction is typically carried out in a dry ether solvent, followed by an acidic workup. chemguide.co.uk Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. chemguide.co.uksavemyexams.com Other reducing agents like borane (B79455) (BH₃) can also be used. chemistrysteps.com The reduction proceeds through the initial formation of an aldehyde, which is then further reduced to the alcohol. chemistrysteps.comchemguide.co.uksavemyexams.com

Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more reactive than carboxylic acids and are easily reduced further to the alcohol. chemistrysteps.com However, specialized methods can be employed to achieve this conversion. One approach involves the use of a sterically hindered reducing agent, such as lithium tri-tert-butoxyaluminum hydride, which reacts more slowly with the intermediate aldehyde. Another method involves first converting the carboxylic acid to a derivative like an acid chloride or an N,N-disubstituted amide, which can then be reduced to the aldehyde using specific reagents like lithium tri-tert-butoxyaluminum hydride or diisobutylaluminium hydride (DIBAL-H), respectively. organic-chemistry.org

Modifications of the Butanoic Acid Alkyl Chain

Alpha-Substitution Reactions.msu.eduyoutube.comwikipedia.orglibretexts.orgpressbooks.pub

The carbon atom adjacent to the carboxyl group in this compound, known as the alpha-carbon, possesses acidic protons. libretexts.org The removal of one of these protons by a strong base leads to the formation of an enolate ion. msu.eduwikipedia.orglibretexts.org This enolate is a nucleophile and can react with various electrophiles, leading to the substitution of an alpha-hydrogen. msu.eduyoutube.comwikipedia.org

A common alpha-substitution reaction is halogenation. wikipedia.orglibretexts.org For instance, reaction with bromine (Br₂) in the presence of a catalyst like phosphorus tribromide (PBr₃), a reaction known as the Hell-Volhard-Zelinsky reaction, results in the formation of 2-bromo-4-cycloheptylbutanoic acid. The reaction proceeds through the formation of an acid bromide intermediate, which then enolizes and reacts with the halogen. libretexts.org

Alkylation at the alpha-position is another important modification. msu.edulibretexts.orgpressbooks.pub The enolate of this compound can be reacted with an alkyl halide in an SN2 reaction to introduce an alkyl group at the alpha-carbon. pressbooks.pub To achieve this, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is typically used to completely deprotonate the alpha-carbon, followed by the addition of the alkyl halide. msu.edu

Functionalization at Other Alkyl Positions

While the carboxylic acid group is the primary site of reactivity, the butanoic acid chain can also be functionalized, although this often requires specific reagents and conditions to overcome the relative inertness of sp³ C-H bonds.

One of the most well-established methods for functionalizing the α-carbon of a carboxylic acid is the Hell-Volhard-Zelinsky (HVZ) reaction . youtube.com This reaction allows for the selective bromination of the α-position. For this compound, this would involve treatment with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃), followed by a water workup. The reaction proceeds via the formation of an acyl bromide intermediate, which more readily forms an enol or enolate than the carboxylic acid itself, facilitating electrophilic attack by bromine at the α-carbon. youtube.com The resulting α-bromo acid, 5-bromo-4-cycloheptylbutanoic acid, is a versatile intermediate for further substitutions.

For functionalization at positions more remote from the carboxyl group (β, γ), radical-based C-H activation methods are typically employed. These reactions often proceed via intramolecular hydrogen abstraction.

The Hofmann-Löffler-Freytag reaction provides a pathway for introducing a nitrogen-containing group, typically onto the δ-carbon, although it is more commonly applied to amines. wikipedia.orgalfa-chemistry.com A hypothetical application to a this compound derivative, such as an N-chloroamide, could proceed via photolytic or thermal generation of a nitrogen-centered radical. This radical could then abstract a hydrogen atom from the δ-carbon of the butyl chain in an intramolecular 1,5-hydrogen atom transfer (HAT) process, leading to a carbon-centered radical that could be trapped to form a new C-N bond, ultimately yielding a substituted pyrrolidine (B122466) after cyclization. acs.orgambeed.com

The Barton reaction offers another route for remote functionalization. wikipedia.org This reaction involves the photolysis of a nitrite (B80452) ester derived from an alcohol. wikipedia.org If this compound were reduced to the corresponding alcohol (4-cycloheptylbutan-1-ol) and converted to its nitrite ester, photolysis would generate an alkoxyl radical. This radical could abstract a hydrogen from the δ-position (the C4 of the original butanoic acid chain), creating a carbon radical that is then trapped by the nitrosyl radical to form a nitroso compound, which tautomerizes to an oxime. wikipedia.org

A summary of potential alkyl chain functionalization reactions is presented below.

| Reaction Name | Reagents | Position of Functionalization | Potential Product from this compound |

| Hell-Volhard-Zelinsky | 1. Br₂, PBr₃ (cat.) 2. H₂O | α-carbon | 2-Bromo-4-cycloheptylbutanoic acid |

| Hofmann-Löffler-Freytag (hypothetical) | 1. N-Haloamide derivative 2. Acid, hν or heat | δ-carbon (via cyclization) | Pyrrolidine derivative |

| Barton Reaction (hypothetical) | 1. Nitrite ester derivative 2. hν | δ-carbon | δ-Oxime derivative |

Transformations of the Cycloheptyl Moiety

The cycloheptyl ring, being a saturated carbocycle, is generally unreactive. However, under specific conditions, it can undergo various transformations, including substitution, ring size alteration, and oxidation.

Direct electrophilic or nucleophilic substitution on an unactivated cycloalkane ring like cycloheptane (B1346806) is challenging due to the absence of π-electrons or suitable leaving groups. Free-radical halogenation, initiated by UV light, is a possible method to introduce a halogen onto the ring. wikipedia.orgchadsprep.com This reaction is typically non-selective, leading to a mixture of constitutional isomers where a hydrogen atom on the cycloheptyl ring is replaced by a halogen. wikipedia.orgyoutube.com The reactivity of C-H bonds towards radical abstraction is generally tertiary > secondary > primary, but since the cycloheptyl ring in this compound only contains secondary hydrogens, a complex mixture of monochlorinated or monobrominated products would be expected. youtube.comyoutube.com

Ring expansion and contraction reactions typically proceed through carbocationic intermediates, often as part of a rearrangement. chemistrysteps.comchemistrysteps.com For the cycloheptyl group, a ring contraction to a more stable, substituted cyclohexane (B81311) ring is a plausible transformation. chemistrysteps.com For instance, if a hydroxyl group were introduced onto the cycloheptyl ring (e.g., to form 4-(1-hydroxycycloheptyl)butanoic acid) and then treated with a strong acid, the loss of water would generate a secondary carbocation on the ring. A subsequent 1,2-alkyl shift, where a C-C bond of the ring migrates, could lead to the formation of a more stable tertiary carbocation on a contracted six-membered ring. chemistrysteps.com

Conversely, ring expansion, for example to a cyclooctyl ring, is less common for a seven-membered ring unless specific methodologies like the Tiffeneau-Demjanov rearrangement are employed on a suitable precursor, such as an aminomethylcycloheptanol derivative. wikipedia.org

The cycloheptyl ring can be oxidized to introduce a carbonyl group, forming a ketone. Strong oxidizing agents like chromic acid or potassium permanganate (B83412) can achieve this, although such conditions might also affect the butanoic acid side chain. More selective methods often involve the prior introduction of a hydroxyl group on the ring, followed by oxidation with milder reagents like pyridinium (B92312) chlorochromate (PCC) or via a Swern or Dess-Martin oxidation. The Rubottom oxidation provides a modern alternative, where a silyl (B83357) enol ether of a ketone is oxidized with an agent like m-CPBA to an α-hydroxy ketone. youtube.com A related ketone, cycloheptyl methyl ketone, has been noted as a substrate in catalytic reactions, indicating the accessibility of such functionalized cycloheptyl structures. acs.org

Reduction of the cycloheptyl ring itself is not a relevant transformation as it is already a saturated alkane.

Formation of Advanced Conjugates and Hybrid Molecules

The carboxylic acid group of this compound is an excellent handle for covalently linking this molecule to other chemical entities to form advanced conjugates and hybrid molecules. The most common transformations involve the formation of amide and ester bonds.

Amide Bond Formation: this compound can be readily coupled with primary or secondary amines to form amides. buet.ac.bdlibretexts.org For this reaction to proceed efficiently, the carboxylic acid typically needs to be "activated." Common methods for activation include:

Conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net

Use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to minimize side reactions and racemization if the amine is chiral. organic-chemistry.org

These methods allow for the synthesis of a wide array of hybrid molecules where the cycloheptylbutanoic acid moiety is linked to peptides, synthetic polymers, or other pharmacologically relevant scaffolds.

Ester Bond Formation: Similarly, this compound can be esterified by reaction with an alcohol. The classic Fischer esterification involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). masterorganicchemistry.comyoutube.commasterorganicchemistry.com This is an equilibrium-driven process. youtube.com Like amidation, esterification can also be achieved under milder conditions using coupling reagents like DCC. The resulting esters can serve as conjugates or as prodrugs of the parent acid.

The table below summarizes common conjugation reactions.

| Conjugation Reaction | Reactant | Coupling/Activating Agents | Product Linkage |

| Amidation | Primary or Secondary Amine | SOCl₂, DCC, EDC/HOBt | Amide (-CONH-) |

| Esterification | Alcohol | H₂SO₄ (catalytic), DCC | Ester (-COO-) |

These conjugation strategies are fundamental in medicinal chemistry and materials science for modifying the properties of molecules by incorporating the lipophilic and sterically bulky cycloheptyl group.

Structural and Conformational Analysis of 4 Cycloheptylbutanoic Acid

Conformational Dynamics of the Cycloheptyl Ring System

The cycloheptyl ring, a medium-sized cycloalkane, is known for its significant conformational flexibility, existing as a dynamic equilibrium of several low-energy conformers. Unlike the well-defined chair conformation of cyclohexane (B81311), cycloheptane (B1346806) does not have a single, highly stable conformation. Instead, it navigates between a series of twist-chair and twist-boat forms, which are energetically similar and separated by low energy barriers. biomedres.usresearchgate.net This fluxional nature is a hallmark of medium-sized rings, arising from a complex interplay of angle strain, torsional strain, and transannular interactions. researchgate.netmaricopa.edu

The most stable conformations of cycloheptane are generally accepted to be the twist-chair and, to a lesser extent, the chair conformation. The twist-chair conformation minimizes both angle and torsional strain more effectively than a planar arrangement. The energy landscape of cycloheptane is characterized by a continuous interconversion between these forms through a process known as pseudorotation. biomedres.us The presence of a substituent, such as the butanoic acid chain in 4-cycloheptylbutanoic acid, will influence the relative energies of these conformers. The substituent will preferentially occupy a position that minimizes steric hindrance with the hydrogen atoms on the ring.

| Conformer | Relative Energy (kcal/mol) | Key Strain Elements |

| Twist-Chair | 0 | Lower torsional and angle strain |

| Chair | ~1.4 | Increased torsional strain |

| Boat | Higher | Significant transannular strain |

| Twist-Boat | Higher | Combination of torsional and transannular strain |

| Table 1: Generalized relative energies of cycloheptane conformers. The exact values for this compound would require specific computational studies. |

Influence of the Butanoic Acid Chain on Molecular Conformation

The butanoic acid chain introduces additional degrees of conformational freedom to the molecule. The orientation of the four-carbon chain relative to the cycloheptyl ring is determined by the torsion angles around the C-C single bonds. The chain itself will adopt staggered conformations to minimize torsional strain, similar to n-butane. libretexts.org

The point of attachment at the 4-position of the cycloheptyl ring means the substituent can be in either an axial-like or equatorial-like position in the various ring conformers. Generally, bulky substituents on cycloalkane rings favor equatorial positions to avoid 1,3-diaxial interactions. In the case of this compound, the butanoic acid group will likely prefer an equatorial-like orientation in the dominant twist-chair conformer of the cycloheptyl ring. This preference minimizes steric clashes between the alkyl chain and the hydrogen atoms of the ring. The flexibility of the butanoic acid chain allows it to orient itself away from the ring, further reducing steric hindrance.

Intermolecular Interactions and Self-Assembly Propensities

The carboxylic acid functional group is a powerful mediator of intermolecular interactions. researchgate.net Carboxylic acids are well-known to form strong hydrogen bonds, typically resulting in the formation of cyclic dimers where two molecules are held together by two hydrogen bonds between their carboxyl groups. libretexts.orglibretexts.org This dimerization is a highly favorable arrangement and significantly influences the physical properties of carboxylic acids, such as their boiling points. libretexts.org

Theoretical and Computational Chemistry Studies

Due to the conformational complexity of this compound, theoretical and computational methods are invaluable for a detailed understanding of its structure and reactivity.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide accurate information about the geometries and relative energies of the different conformers of this compound. biomedres.usnih.gov These calculations can map the potential energy surface, identifying the global minimum energy structure and the energy barriers between different conformers. nih.gov Furthermore, quantum chemical methods can be used to calculate various molecular properties, such as vibrational frequencies, which can be compared with experimental spectroscopic data. The electronic structure of the carboxyl group, including the effects of resonance stabilization in the carboxylate anion, can be accurately described, providing insights into the acidity of the compound. libretexts.orgbritannica.com The development of new computational methods allows for the prediction of reaction paths and even the identification of potential reactants for a target molecule. nih.govnih.gov

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational behavior of this compound over time. nih.govnih.gov By simulating the motion of all atoms in the molecule, MD can explore the vast conformational space and reveal the pathways of interconversion between different conformers. rsc.org These simulations are particularly useful for understanding the fluxional nature of the cycloheptyl ring and the influence of the flexible butanoic acid chain. acs.org MD simulations can also be used to study the process of dimerization and self-assembly in the condensed phase, providing insights into the intermolecular forces that govern these phenomena. rsc.org The results of MD simulations can indicate the major driving forces for ligand-protein interactions if the molecule were to be studied in a biological context. nih.gov

The electronic structure, as calculated by quantum chemical methods, is fundamental to predicting the reactivity and selectivity of this compound. The distribution of electron density, particularly the partial charges on the atoms of the carboxyl group, indicates the sites most susceptible to nucleophilic or electrophilic attack. khanacademy.org The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and distributions are key indicators of reactivity. For instance, the LUMO is often associated with the site of nucleophilic attack.

Biological and Biochemical Research Applications of 4 Cycloheptylbutanoic Acid Excluding Human Clinical Data

In Vitro Biological Activity Studies

In vitro studies are the cornerstone of early-stage compound investigation, providing a controlled environment to assess a molecule's direct effects on isolated biological components like receptors, enzymes, and cells.

Investigations into Metabolic Pathways in Model Systems

Understanding how a compound is metabolized is critical for evaluating its potential efficacy and persistence in a biological system. These studies are often conducted using in vitro systems like liver microsomes or in whole-organism animal models.

Butanoate Metabolism Pathways in In Vitro and Animal Models

Butanoate (butyrate) and other short-chain fatty acids are metabolized primarily through the beta-oxidation pathway, which occurs within the mitochondria. youtube.com This pathway sequentially shortens the fatty acid chain to produce acetyl-CoA, which can then enter the citric acid cycle for energy production. youtube.com When studying a novel compound like 4-Cycloheptylbutanoic acid, researchers would investigate whether it can be metabolized by these existing fatty acid pathways or if it undergoes other transformations such as hydroxylation, mediated by cytochrome P450 enzymes. nih.gov

In vitro models, such as perfused rat livers or isolated mitochondria, can be used to study the uptake and metabolism of the compound. nih.gov For example, studies on cyclopropanecarboxylic acid, another cyclic acid, used perfused rat livers to show its inhibitory effects on the metabolism of pyruvate (B1213749) and fatty acids, suggesting an interaction with mitochondrial transporters. nih.gov Similar experiments with this compound could elucidate its metabolic fate and its potential effects on the metabolism of endogenous molecules.

Animal models provide a systemic view of metabolism. After administration of the compound, analysis of blood, urine, and feces can identify the parent compound and its metabolites, revealing the primary routes of biotransformation and excretion.

Role in Fatty Acid Metabolism in Non-Human Biological Systems

While specific studies focusing exclusively on the metabolism of this compound in non-human biological systems are not extensively detailed in the available literature, we can infer its likely metabolic pathways based on the well-established principles of fatty acid oxidation. Fatty acids, whether of endogenous or exogenous origin, are primarily metabolized through β-oxidation in the mitochondria and, for very-long-chain fatty acids, also in peroxisomes. nih.gov This process involves the sequential cleavage of two-carbon units from the acyl-CoA molecule. nih.gov

In the context of non-human systems, such as in rodent models or cultured cells like C₂C₁₂ muscle cells, fatty acid uptake and activation are crucial preliminary steps. nih.gov Fatty acid transport proteins (FATPs) on the cell surface facilitate the entry of long-chain fatty acids into the cell. Once inside, they are activated to their coenzyme A (CoA) esters by acyl-CoA synthetases. nih.gov This "traps" the fatty acid within the cell and prepares it for metabolic processes.

Given the structure of this compound, with its cycloheptyl ring, it represents a branched-chain fatty acid. The metabolism of such fatty acids can sometimes require additional enzymatic steps compared to straight-chain fatty acids. For instance, phytanic acid, a branched-chain fatty acid derived from chlorophyll, undergoes α-oxidation in peroxisomes to remove the methyl group at the β-position before it can proceed through β-oxidation. nih.govyoutube.com It is plausible that the cycloheptyl group of this compound would necessitate specific enzymatic machinery for its degradation. The breakdown of the cycloheptyl ring itself would likely involve ring-opening reactions, followed by further oxidation through established pathways.

In various non-human primates and other mammals, the metabolism of dietary fatty acids is a fundamental process for energy production. youtube.com The liver is a central organ for fatty acid oxidation, providing acetyl-CoA for the tricarboxylic acid (TCA) cycle or for the synthesis of ketone bodies during periods of fasting. nih.gov Skeletal and cardiac muscles also heavily rely on fatty acid oxidation to meet their high energy demands. nih.gov

Biotransformation and Metabolite Identification in Ex Vivo Models

Ex vivo models, such as isolated perfused organs, tissue slices, and cultured cells, are invaluable tools for studying the biotransformation of xenobiotics, including fatty acid analogues like this compound. mdpi.comnih.gov These models allow for the investigation of metabolic pathways in a controlled environment, bridging the gap between in vitro enzymatic assays and in vivo studies.

The primary goal of biotransformation studies is to identify the metabolites formed from a parent compound. evotec.com This is crucial for understanding its pharmacological activity, potential toxicity, and species-specific metabolic differences. evotec.com High-resolution mass spectrometry (HR-MS) is a powerful analytical technique used for metabolite profiling and identification, enabling the detection and structural elucidation of metabolites in complex biological matrices. evotec.com

For a compound like this compound, ex vivo models such as liver microsomes or hepatocyte suspensions would be employed to investigate its Phase I and Phase II metabolism. evotec.comchemrxiv.org

Phase I Metabolism: This typically involves oxidation, reduction, and hydrolysis reactions. For this compound, hydroxylation of the cycloheptyl ring would be a likely initial metabolic step, catalyzed by cytochrome P450 (CYP) enzymes. Further oxidation could lead to the formation of ketones or the opening of the cycloheptyl ring. The butanoic acid side chain could also undergo ω-oxidation to form a dicarboxylic acid.

Phase II Metabolism: This involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules like glucuronic acid, sulfate, or glutathione. mdpi.com The carboxylic acid group of this compound is a prime site for glucuronidation, a common pathway for the detoxification and excretion of acidic compounds.

A general workflow for metabolite identification in an ex vivo system would involve incubating this compound with the chosen model (e.g., rat hepatocytes) and analyzing samples at different time points using techniques like liquid chromatography-mass spectrometry (LC-MS). chemrxiv.orgmdpi.com By comparing the metabolic profiles of treated and untreated samples, potential metabolites can be identified based on their mass-to-charge ratio (m/z) and fragmentation patterns.

While specific metabolite identification data for this compound is not publicly available, the table below illustrates the types of metabolites that could be expected based on general principles of fatty acid and xenobiotic metabolism.

| Putative Metabolite | Metabolic Reaction | Potential Biological Significance |

| 4-(hydroxycycloheptyl)butanoic acid | Hydroxylation (Phase I) | May alter biological activity; serves as a substrate for further oxidation or conjugation. |

| 4-oxocycloheptyl)butanoic acid | Oxidation (Phase I) | Potential intermediate in ring degradation. |

| This compound glucuronide | Glucuronidation (Phase II) | Facilitates excretion from the body. |

| Ring-opened dicarboxylic acid | Ring cleavage, Oxidation (Phase I) | Represents a significant degradation product. |

Structure-Activity Relationship (SAR) Studies in Non-Human Contexts

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and pharmacology for understanding how the chemical structure of a compound influences its biological activity. gardp.org These studies involve systematically modifying the chemical structure of a lead compound and evaluating the effects of these changes on a specific biological endpoint. gardp.org

Elucidation of Structural Determinants for Observed Activities

For this compound, the key structural components that would be systematically modified in an SAR study include:

The Cycloheptyl Ring: The size and nature of the cycloalkyl group are critical. Modifications could include:

Varying the ring size (e.g., cyclopentyl, cyclohexyl) to determine the optimal ring size for activity. nih.gov

Introducing substituents on the ring (e.g., methyl, hydroxyl groups) to probe for specific interactions with a biological target.

Replacing the cycloalkyl ring with other cyclic or aromatic moieties.

The Butanoic Acid Chain: The length and composition of the alkyl chain are also important determinants of activity. nih.gov Modifications could involve:

Varying the chain length (e.g., propanoic acid, pentanoic acid) to assess the impact on binding affinity and pharmacokinetic properties.

Introducing unsaturation (double or triple bonds) into the chain.

Branching the alkyl chain.

The Carboxylic Acid Group: This functional group is often crucial for interaction with biological targets, typically through ionic or hydrogen bonding. Modifications could include:

Esterification to create prodrugs or alter solubility.

Conversion to an amide or other bioisosteres of a carboxylic acid.

The following table outlines a hypothetical SAR exploration for this compound, illustrating the types of structural modifications and their potential impact on a hypothetical biological activity.

| Structural Modification | Rationale | Expected Outcome |

| Varying cycloalkyl ring size (C5, C6, C8) | To determine the optimal hydrophobic interaction with the target's binding pocket. | Activity may increase or decrease depending on the fit within the binding site. |

| Introducing a hydroxyl group on the cycloheptyl ring | To introduce a hydrogen bond donor/acceptor and potentially increase solubility. | May enhance binding affinity if a corresponding interaction partner is present in the target. |

| Shortening the alkyl chain to propanoic acid | To assess the importance of chain length for reaching a specific binding region. | A decrease in activity might suggest the full chain length is necessary for optimal interaction. |

| Esterifying the carboxylic acid | To increase lipophilicity and potentially improve cell permeability. | Inactive as an ester, but could be hydrolyzed in vivo to the active acid (prodrug effect). |

Comparative Analysis with Other Fatty Acid Derivatives

A crucial aspect of SAR is the comparison of the lead compound with other known fatty acid derivatives. nih.gov This provides context for the observed activities and can guide further optimization. For instance, the activity of this compound could be compared to:

Straight-chain fatty acids: Comparing its activity to that of undecanoic acid (which has the same number of carbon atoms) would reveal the influence of the cyclic moiety.

Other cycloalkyl-containing fatty acids: A comparison with cyclohexylbutanoic acid would highlight the specific contribution of the seven-membered ring versus a six-membered ring.

Known biologically active fatty acids: Comparing its profile to that of essential fatty acids like linoleic acid or arachidonic acid could provide insights into its potential mechanism of action. wikipedia.org

Potential as Molecular Probes and Tool Compounds in Biological Research

Molecular probes and tool compounds are essential for dissecting complex biological processes. biosolveit.denih.gov A molecular probe is a molecule used to detect, visualize, or study the properties of other molecules or structures, while a tool compound is a well-characterized molecule with a specific biological activity used to investigate a particular biological pathway or target. biosolveit.denih.gov

Given its unique structure, this compound has the potential to be developed into a valuable molecular probe or tool compound. Its utility would depend on its specific biological activities, which are yet to be fully elucidated.

If this compound is found to be a potent and selective inhibitor or activator of a particular enzyme or receptor involved in fatty acid metabolism, it could serve as a valuable tool compound. For example, if it were to selectively inhibit a specific acyl-CoA synthetase, it could be used to study the downstream consequences of that enzyme's inhibition in various cellular and physiological contexts.

To be used as a molecular probe, this compound could be chemically modified to incorporate a reporter group, such as:

A fluorescent tag: This would allow for the visualization of its subcellular localization or its interaction with a target protein using fluorescence microscopy. rsc.org

A photoaffinity label: This would enable the covalent labeling and subsequent identification of its binding partners.

A biotin (B1667282) tag: This would facilitate its use in pull-down assays to isolate and identify interacting proteins.

Advanced Analytical Methodologies in Research on 4 Cycloheptylbutanoic Acid

Chromatographic Techniques for Separation and Purification

Chromatography is a fundamental tool for isolating 4-Cycloheptylbutanoic acid from complex mixtures and for its purification. High-performance liquid chromatography and gas chromatography are the principal techniques utilized, each with specific applications and methodologies.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of carboxylic acids like this compound. The development of a robust HPLC method is critical for achieving accurate quantification and purification.

Method Development Considerations:

A typical HPLC method for a carboxylic acid involves reversed-phase chromatography. nih.gov Key parameters that are optimized during method development include:

Column: A C18 column is a common choice for separating non-polar to moderately polar compounds. nih.govpensoft.net

Mobile Phase: The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. pensoft.netrjpbcs.com The pH of the aqueous phase is a critical parameter; for acidic compounds, it is often adjusted to a low pH (e.g., using phosphoric acid or methanesulfonic acid) to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape. semanticscholar.orgmdpi.com

Detection: A UV detector is commonly used, with the wavelength set to a region where the analyte absorbs, typically around 210 nm for carboxylic acids. semanticscholar.orgmdpi.com

Flow Rate and Temperature: These parameters are adjusted to optimize the separation efficiency and analysis time. pensoft.netmdpi.com

Illustrative HPLC Parameters:

| Parameter | Typical Setting | Purpose |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Stationary phase for separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3) | Eluent to carry the sample through the column. |

| Detection | UV at 210 nm | To detect and quantify the analyte. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase. |

| Column Temp. | 30 °C | Affects retention time and peak shape. |

This table is based on general RP-HPLC methods for carboxylic acids. nih.govpensoft.net

Gas Chromatography (GC) for Volatile Derivatives

Due to the low volatility and high polarity of carboxylic acids, direct analysis by Gas Chromatography (GC) can be challenging, often resulting in poor peak shapes and low sensitivity. colostate.edu To overcome these limitations, this compound is typically converted into a more volatile and less polar derivative before GC analysis. colostate.edulmaleidykla.lt

Derivatization Techniques:

Common derivatization methods for carboxylic acids include:

Silylation: This involves reacting the carboxylic acid with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ester. lmaleidykla.ltresearchgate.net This is a widely used and effective method. colostate.edu

Alkylation: This converts the carboxylic acid into an ester, for example, a methyl ester, using reagents like diazomethane (B1218177) or by reacting with an alcohol in the presence of an acid catalyst. colostate.edu

GC-MS Analysis:

Once derivatized, the resulting volatile compound can be readily analyzed by GC coupled with a Mass Spectrometry (MS) detector. The GC separates the derivative from other components in the sample, and the MS provides information for identification and quantification based on its mass-to-charge ratio and fragmentation pattern. researchgate.net

Typical GC Conditions:

| Parameter | Typical Setting |

| Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped from a low initial temperature to a high final temperature |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

Chiral Chromatography for Enantiomeric Separation

If this compound is synthesized as a racemic mixture (a 50:50 mixture of two enantiomers), separating these enantiomers is crucial, especially in biological and pharmaceutical research, as they can have different physiological effects. libretexts.orglibretexts.org Chiral chromatography is the primary method for achieving this separation. researchgate.net

Methods for Enantiomeric Separation:

Direct Separation: This involves using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation. researchgate.net Examples of CSPs include those based on cyclodextrins, proteins (like α1-acid glycoprotein), and polysaccharide derivatives (amylose or cellulose). eijppr.comnih.govsigmaaldrich.com Anion-exchange type CSPs, such as CHIRALPAK QN-AX and QD-AX, have shown specific enantioselectivity for acidic compounds. chiraltech.com

Indirect Separation: This method involves reacting the racemic carboxylic acid with a chiral derivatizing agent to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard (non-chiral) chromatography column. libretexts.org After separation, the original enantiomers can be recovered by cleaving the derivatizing agent. libretexts.org

Factors Influencing Chiral Separation:

The success of a chiral separation depends on several factors, including the choice of the chiral stationary phase or derivatizing agent, the mobile phase composition, and the temperature. researchgate.net

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for determining the chemical structure of this compound and for its quantification. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the most powerful tools for these purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. youtube.com Both ¹H NMR and ¹³C NMR are used to elucidate the structure of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, one would expect to see signals corresponding to the protons on the cycloheptyl ring, the protons on the butyl chain, and the acidic proton of the carboxyl group. The chemical shift (δ) values, splitting patterns (multiplicity), and integration of the signals are all used in the structural assignment. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows the number of different types of carbon atoms in the molecule. libretexts.org Each unique carbon atom gives a distinct signal. For this compound, signals would be expected for the carbonyl carbon of the carboxylic acid, the carbons of the butyl chain, and the carbons of the cycloheptyl ring. oregonstate.edu The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum (around 170-185 ppm). oregonstate.edulibretexts.org

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity |

| ¹H NMR | ||

| -COOH | ~10-12 | Singlet |

| -CH₂-COOH | ~2.2-2.4 | Triplet |

| Cycloheptyl & Butyl CH, CH₂ | ~0.8-1.8 | Multiplets |

| ¹³C NMR | ||

| -C=O | ~175-185 | Singlet |

| -CH₂-COOH | ~30-40 | Singlet |

| Cycloheptyl & Butyl CH, CH₂ | ~20-50 | Singlet |

This table is predictive and based on general chemical shift values for similar functional groups. docbrown.infooregonstate.edu

Mass Spectrometry (MS) and Tandem MS for Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. miamioh.edu

Electron Ionization (EI-MS):

In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting mass spectrum shows the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern is often characteristic of the compound's structure. For a carboxylic acid like this compound, common fragmentations include the loss of the carboxyl group or parts of the alkyl chain. A characteristic fragmentation for many carboxylic acids is the McLafferty rearrangement, which can lead to a prominent peak at m/z 60. docbrown.info

Electrospray Ionization (ESI-MS) and Tandem MS (MS/MS):

ESI is a softer ionization technique that is often used in conjunction with HPLC. It typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) involves selecting a specific ion (e.g., the [M-H]⁻ ion) and subjecting it to further fragmentation through collision-induced dissociation (CID). nih.gov This provides more detailed structural information. For a deprotonated carboxylic acid, a common fragmentation pathway is the loss of CO₂. nih.govnih.gov The fragmentation patterns can help to confirm the structure of the molecule and to identify unknown compounds. ncsu.edumdpi.commdpi.com

Expected Fragmentation Ions for this compound:

| Ionization Mode | Parent Ion (m/z) | Key Fragment Ions (m/z) | Fragmentation Pathway |

| EI | [C₁₁H₂₀O₂]⁺˙ | [C₁₀H₁₉]⁺ | Loss of COOH |

| [C₇H₁₃]⁺ | Cleavage of the butyl chain | ||

| [C₄H₇O₂]⁺ | McLafferty rearrangement product | ||

| ESI (-) | [C₁₁H₁₉O₂]⁻ | [C₁₀H₁₉]⁻ | Loss of CO₂ |

This table is predictive and based on general fragmentation patterns of carboxylic acids. docbrown.infonih.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules, providing a molecular fingerprint of the compound. For this compound, these methods are instrumental in confirming the presence of key functional groups and elucidating its structural features.

The infrared spectrum of a carboxylic acid like this compound is distinguished by several characteristic absorption bands. A very broad absorption is typically observed in the region of 2500 to 3300 cm⁻¹, which is indicative of the O-H stretching vibration of the carboxyl group. libretexts.org The broadness of this peak is a result of intermolecular hydrogen bonding, which forms a dimeric structure. Another key feature is the strong carbonyl (C=O) stretching absorption, which for a saturated carboxylic acid, generally appears between 1710 and 1760 cm⁻¹. libretexts.org For dimeric carboxylic acids, this peak is typically centered around 1710 cm⁻¹. libretexts.org The presence of the cycloheptyl group would primarily contribute to C-H stretching and bending vibrations, which are observed in the regions of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively.

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxyl O-H | Stretch | 2500 - 3300 (very broad) |

| Carboxyl C=O | Stretch | 1710 - 1760 |

| Alkyl C-H | Stretch | 2850 - 3000 |

| Alkyl C-H | Bend | 1350 - 1480 |

| Carboxyl C-O | Stretch | 1210 - 1320 |

| Carboxyl O-H | Bend (out-of-plane) | 900 - 960 (broad) |

Electrochemical Detection Approaches for Selective Analysis

Electrochemical methods provide a sensitive and often low-cost alternative for the detection and quantification of electroactive species. While direct electrochemical studies on this compound are not extensively documented, the principles of electrochemical detection of other carboxylic acids, such as phenoxyacetic acids, can be extrapolated. mdpi.comnih.gov These methods typically involve the oxidation or reduction of the analyte at the surface of a modified electrode.

The development of a selective electrochemical sensor for this compound would likely involve the modification of a working electrode (e.g., glassy carbon, gold, or platinum) with a material that enhances the electrochemical response towards the analyte. This could include nanomaterials like graphene or metallic nanoparticles, which can increase the electrode's surface area and catalytic activity.

For instance, a study on the electrochemical detection of 4-bromophenoxyacetic acid utilized a cerium dioxide-decorated graphene composite modified electrode. mdpi.comnih.gov This sensor demonstrated a linear response over a wide concentration range and a low detection limit. mdpi.comnih.gov A similar approach could be adapted for this compound. The electrochemical oxidation of the carboxylic acid group would be the likely detection mechanism.

The performance of such an electrochemical sensor would be characterized by several key parameters, including its linear range, limit of detection (LOD), sensitivity, and selectivity against potential interferents.

Table 2: Hypothetical Performance Characteristics of an Electrochemical Sensor for this compound

| Parameter | Description | Potential Value |

| Linear Range | The concentration range over which the sensor response is directly proportional to the analyte concentration. | 0.1 µM - 200 µM |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | 0.05 µM |

| Sensitivity | The change in sensor signal per unit change in analyte concentration. | 1.5 µA µM⁻¹ cm⁻² |

| Selectivity | The ability of the sensor to differentiate the analyte from other species in the sample matrix. | High selectivity against common ions and structurally similar compounds. |

Quantitative and Qualitative Method Validation in Research Samples (excluding clinical samples)

The validation of analytical methods is a critical process to ensure that a method is suitable for its intended purpose. asean.org For research on this compound in non-clinical samples, any quantitative or qualitative analytical method must be validated to demonstrate its reliability and accuracy. The validation process involves evaluating several key parameters as outlined by international guidelines. asean.orgrjpbcs.com

Qualitative Method Validation: For identification tests, the primary validation characteristic is specificity . This ensures that the method can unequivocally identify this compound in the presence of other components that may be expected to be present in the sample matrix. For spectroscopic methods like IR, this would involve comparing the spectrum of the sample to that of a reference standard.

Quantitative Method Validation: For methods designed to quantify the amount of this compound, a more extensive set of validation parameters is required. These typically include:

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples. rjpbcs.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and can be evaluated at different levels (repeatability, intermediate precision). nih.gov

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample within a given range. rjpbcs.com

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. asean.org

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. rjpbcs.com

Table 3: Key Validation Parameters for a Quantitative Analytical Method for this compound

| Validation Parameter | Acceptance Criteria (Typical) |

| Accuracy | Mean recovery of 98-102% |

| Precision (RSD) | ≤ 2% |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Robustness | System suitability parameters pass under varied conditions |

Role As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

The utility of 4-Cycloheptylbutanoic acid as a defined precursor is documented in patent literature, particularly for the creation of complex heterocyclic compounds. A key example is its role as an intermediate in the synthesis of novel carboxamidothiazole derivatives, which have been investigated for their potential as cholecystokinin (B1591339) (CCK) receptor agonists. google.com

In this multi-step synthesis, this compound is prepared and then utilized in a subsequent coupling reaction. The synthesis of the acid itself is achieved through the catalytic hydrogenation of a precursor, as detailed in the following reaction table. google.com

Table 1: Synthesis of this compound as a Reported Intermediate google.com

| Step | Precursor | Reagents & Conditions | Product | Yield |

|---|

Application in Total Synthesis Strategies of Natural Products

A review of scientific literature did not yield specific examples of this compound being employed as a key building block in the total synthesis of natural products. While many natural products contain cycloheptane (B1346806) or related cyclic motifs, the direct use of this particular acid as a starting material or intermediate in a published total synthesis route is not documented. chemrxiv.orgnih.govrsc.orgrsc.org The synthesis of tropolone (B20159) natural products, for instance, involves a cycloheptatriene (B165957) core, but these are typically assembled through different synthetic strategies. nih.gov

Development of Novel Chemical Scaffold Systems

This compound functions as a building block for creating larger, novel chemical scaffolds. By incorporating this acid into a molecule, chemists can introduce a distinct cycloheptyl moiety, which imparts specific structural characteristics to the final scaffold. The cycloheptyl group is a non-planar, flexible, and lipophilic three-dimensional (3D) structure. These features are valuable in medicinal chemistry for probing binding pockets of proteins and for optimizing the pharmacokinetic properties of a molecule.

In the synthesis of carboxamidothiazole derivatives, the cycloheptylbutanamide portion forms a significant part of the final molecular framework. google.com The cycloheptyl ring, in particular, serves several roles:

Introduces Lipophilicity: The large aliphatic ring increases the molecule's oil-water partition coefficient (LogP), which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Provides 3D Architecture: Unlike flat aromatic rings, the puckered and dynamic conformation of the cycloheptyl ring provides a 3D topology that can lead to more specific and favorable interactions within a protein's binding site.

Ensures Conformational Flexibility: The seven-membered ring is more flexible than smaller rings like cyclopropane (B1198618) or cyclohexane (B81311). This flexibility can allow the molecule to adapt its shape to best fit a biological target, a concept known as conformational sampling.

While this specific acid is not widely cited, the principles behind using cycloalkyl groups are well-established in scaffold-based drug design to enhance metabolic stability and target affinity.

Utility in Fragment-Based Drug Discovery (Pre-Clinical, Non-Human)